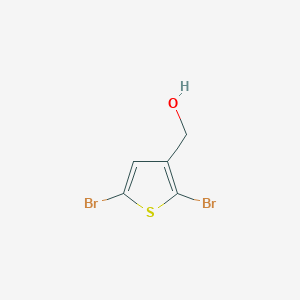

(2,5-Dibromothiophen-3-yl)methanol

描述

Significance in Organic Synthesis

The strategic placement of two bromine atoms and a primary alcohol on the thiophene (B33073) ring makes (2,5-Dibromothiophen-3-yl)methanol a highly useful intermediate in organic synthesis. The bromine atoms are amenable to a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Researchers utilize this compound in palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings. vulcanchem.comnih.gov For instance, the bromine atoms can be readily substituted by coupling with boronic acids or organostannanes, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups onto the thiophene core. aau.edu.etresearchgate.net This capability is crucial for building the complex scaffolds of pharmacologically active molecules and organic electronic materials.

Furthermore, the hydroxymethyl (-CH₂OH) group at the 3-position offers another point for chemical transformation. vulcanchem.com It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification reactions. jocpr.com This dual reactivity—the ability to undergo cross-coupling at the C-Br bonds and functional group manipulation at the hydroxymethyl group—allows for a stepwise and controlled construction of target molecules. For example, 2,5-dibromothiophene (B18171), a closely related precursor, is used in Suzuki coupling reactions with 4-cyanophenylboronic acid to produce dinitrile intermediates, which are precursors for other functional molecules. nih.gov Similarly, 3-substituted 2,5-dibromothiophenes can be converted into thienylzinc species, which are valuable reagents for further synthetic transformations. rsc.org

Role in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound serves as a key monomer for the synthesis of functional thiophene-based conjugated polymers. researchgate.net Polythiophenes and their derivatives are among the most extensively studied classes of conducting polymers due to their excellent electronic and optoelectronic properties and high stability. rsc.org These materials are integral components in a range of electronic devices, including organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and organic light-emitting diodes (OLEDs). researchgate.net

The polymerization of monomers like this compound, typically through cross-coupling reactions like Suzuki or Stille polycondensation, leads to the formation of a polythiophene backbone. researchgate.netrsc.org The properties of the resulting polymer can be finely tuned by the substituents on the thiophene ring. The hydroxymethyl group in this compound is particularly important in this context. It can be used to attach various side chains to the polymer backbone, which can influence key properties such as:

Solubility: Attaching long alkyl or alkoxy side chains can significantly improve the solubility of the polymer in common organic solvents, which is crucial for solution-based processing and device fabrication. aau.edu.et

Morphology: The nature of the side chains affects the self-assembly and packing of the polymer chains in the solid state, which in turn influences charge transport and device performance.

Electronic Properties: The side chains can also modulate the electronic energy levels (HOMO/LUMO) of the polymer, allowing for the tuning of its optical and electronic characteristics. aau.edu.et

The ability to create regioregular polymers, where the substituted thiophene units are coupled in a consistent head-to-tail fashion, is critical for achieving high charge carrier mobility. The use of well-defined monomers like this compound in combination with advanced catalytic systems facilitates the synthesis of such highly ordered polymers. rsc.org

| Polymerization Reaction | Catalyst System (Example) | Application of Resulting Polymer |

| Kumada-Tamao-Corriu Cross-Coupling | Nickel-based catalysts (e.g., Ni(dppp)Cl₂) rsc.org | Synthesis of regioregular poly(3-alkylthiophene)s for transistors rsc.org |

| Suzuki Polycondensation | Palladium-based catalysts (e.g., Pd(PPh₃)₄) researchgate.net | Creation of high molecular weight thiophene-containing conjugated polymers for electronic devices researchgate.netrsc.org |

| Direct Arylation Polycondensation | Palladium catalysts with specific ligands researchgate.net | Synthesis of donor-acceptor copolymers for organic solar cells researchgate.net |

Overview of Current Research Landscape

The current research involving this compound and related thiophene monomers is vibrant and primarily focused on the development of next-generation organic electronic materials. A major thrust of this research is the design and synthesis of novel thiophene-based polymers with tailored properties for specific applications.

One significant area of investigation is the development of more efficient and selective catalytic systems for polymerization. Researchers are exploring new nickel and palladium catalysts and ligands that can facilitate polymerization under milder conditions, with greater control over the polymer's molecular weight and regioregularity. rsc.org For example, recent studies have focused on direct heteroarylation polymerization, which offers a more atom-economical route to conjugated polymers compared to traditional cross-coupling methods. researchgate.net

Another key trend is the synthesis of complex polymer architectures, such as donor-acceptor (D-A) alternating copolymers. In these polymers, electron-rich thiophene units are combined with electron-deficient units to create materials with a low bandgap, which is highly desirable for organic solar cell applications. This compound can serve as a precursor to the donor block in these copolymers, with the side chain being modified to optimize performance.

Furthermore, there is growing interest in the functionalization of the side chains of polythiophenes to introduce new functionalities. By using the hydroxymethyl group of this compound as a handle, researchers are incorporating groups that can induce specific self-assembly, enable sensing capabilities, or improve interfacing with other materials in a device. aau.edu.et The synthesis of thiophene-based surfactants for potential use in biosensors is one such example of this advanced functionalization. researchgate.net

Structure

3D Structure

属性

CAS 编号 |

161490-95-5 |

|---|---|

分子式 |

C5H4Br2OS |

分子量 |

271.96 g/mol |

IUPAC 名称 |

(2,5-dibromothiophen-3-yl)methanol |

InChI |

InChI=1S/C5H4Br2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2 |

InChI 键 |

KQDJBFVMDMVSBS-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1CO)Br)Br |

规范 SMILES |

C1=C(SC(=C1CO)Br)Br |

产品来源 |

United States |

Synthetic Methodologies for 2,5 Dibromothiophen 3 Yl Methanol

Direct Halogenation Approaches for Thiophene (B33073) Derivatives

The direct introduction of bromine atoms onto the thiophene ring is a common and effective strategy for the synthesis of brominated thiophenes. The regioselectivity of this electrophilic substitution reaction is highly dependent on the nature of the substituents already present on the ring.

Regioselective Bromination Protocols

The thiophene ring is highly activated towards electrophilic substitution, with the α-positions (C2 and C5) being the most reactive. When a substituent is present at the C3 position, the regiochemical outcome of bromination is influenced by the directing effect of that substituent. For an electron-donating group at the 3-position, such as a hydroxymethyl group (-CH₂OH), electrophilic attack is directed to the vacant α-position (C2) and the other ortho position (C4), as well as the remaining α-position (C5). To achieve the desired 2,5-dibromo substitution pattern on thiophene-3-methanol, careful control of the reaction conditions and the choice of brominating agent are crucial. The inherent reactivity of the C5 position often leads to substitution at this site, even with a C3 directing group.

Employment of N-Bromosuccinimide and Molecular Bromine

Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed as brominating agents for thiophene and its derivatives. The choice between these reagents can influence the selectivity and the harshness of the reaction conditions.

Molecular Bromine (Br₂): The direct bromination of thiophene with molecular bromine is a vigorous reaction that can lead to a mixture of mono- and polybrominated products. rsc.org To synthesize (2,5-Dibromothiophen-3-yl)methanol, the reaction of thiophene-3-methanol with at least two equivalents of bromine would be necessary. The reaction is typically carried out in a suitable solvent, such as acetic acid or carbon tetrachloride. The high reactivity of bromine can sometimes lead to over-bromination or side reactions, necessitating careful control of stoichiometry and temperature.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. It is often the reagent of choice for the controlled bromination of sensitive substrates. The reaction of thiophene-3-methanol with two equivalents of NBS in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid can provide a more controlled route to the desired 2,5-dibrominated product. The use of NBS often results in higher yields and fewer byproducts. Studies on the bromination of anilines with NBS have shown that the solvent polarity can significantly affect the regioselectivity of the reaction, a principle that could potentially be applied to the bromination of substituted thiophenes. thieme-connect.de

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Molecular Bromine (Br₂) ** | Acetic acid or CCl₄, often at low temperatures | Readily available, potent brominating agent | Can be unselective, leading to mixtures of products; corrosive and hazardous. |

| N-Bromosuccinimide (NBS) | THF or acetic acid, often with a radical initiator | Milder, more selective, easier to handle | Higher cost than Br₂, may require specific initiation conditions. |

Functional Group Interconversion Pathways

An alternative to the direct bromination of thiophene-3-methanol is the synthesis of a pre-brominated thiophene derivative followed by the introduction or modification of the hydroxymethyl group. This approach can offer better control over the regiochemistry.

Reduction of Ester Precursors to Hydroxymethyl Groups

A highly effective and widely used method for the synthesis of this compound involves the reduction of a corresponding ester or carboxylic acid precursor. This two-step approach first involves the synthesis of a 2,5-dibromothiophene (B18171) with a carboxyl group or its ester at the 3-position, followed by reduction.

The synthesis of the precursor, such as ethyl 2,5-dibromothiophene-3-carboxylate, can be achieved through the bromination of ethyl thiophene-3-carboxylate. nih.gov Once the dibromo ester is obtained, it can be reduced to the primary alcohol using a powerful reducing agent.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. rsc.orgnumberanalytics.comresearchgate.net The reduction of methyl or ethyl 2,5-dibromothiophene-3-carboxylate with LiAlH₄ in an anhydrous etheral solvent like diethyl ether or THF is a standard and efficient method to produce this compound. youtube.com Care must be taken due to the high reactivity and pyrophoric nature of LiAlH₄.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not effective for the reduction of esters or carboxylic acids under standard conditions. masterorganicchemistry.comkhanacademy.org However, it is an excellent reagent for the reduction of aldehydes. Therefore, if the precursor is 2,5-dibromothiophene-3-carbaldehyde, NaBH₄ in an alcoholic solvent like ethanol (B145695) or methanol (B129727) would be the reagent of choice to cleanly afford this compound. pressbooks.pubyoutube.com

| Precursor | Reducing Agent | Typical Solvent | Product |

| Methyl 2,5-dibromothiophene-3-carboxylate | LiAlH₄ | Diethyl ether or THF | This compound |

| Ethyl 2,5-dibromothiophene-3-carboxylate | LiAlH₄ | Diethyl ether or THF | This compound |

| 2,5-Dibromothiophene-3-carboxylic acid | LiAlH₄ or BH₃·THF | THF | This compound |

| 2,5-Dibromothiophene-3-carbaldehyde | NaBH₄ | Ethanol or Methanol | This compound |

Conversion from Bromomethyl-Substituted Thiophenes

Another potential, though less commonly documented, pathway involves the synthesis of 3-(bromomethyl)-2,5-dibromothiophene and its subsequent conversion to the alcohol. This would typically involve a nucleophilic substitution reaction where the bromide of the bromomethyl group is displaced by a hydroxide (B78521) or a protected oxygen nucleophile. The synthesis of the 3-(bromomethyl)-2,5-dibromothiophene precursor itself would likely proceed from 2,5-dibromo-3-methylthiophene (B84023) via radical bromination of the methyl group. This route is more convoluted and may present challenges in controlling the selectivity of the initial bromination steps to obtain the required starting material.

Electrochemical Synthesis Routes

Electrochemical methods offer an alternative, often greener, approach to organic synthesis. While specific protocols for the direct electrochemical synthesis of this compound are not widely reported, the principles of electrochemical reactions suggest potential pathways.

Electrochemical methods have been explored for the synthesis of halothiophenes and for the reduction of carboxylic acids. acs.orgrsc.org For instance, the electrochemical reduction of 2,5-dibromothiophene-3-carboxylic acid could potentially yield the desired alcohol, offering a reagent-free alternative to traditional reducing agents. Similarly, the controlled electrochemical bromination of thiophene-3-methanol might provide a high-selectivity route to the target molecule. However, these applications for the specific synthesis of this compound remain largely in the realm of theoretical possibility and would require dedicated research to develop into practical synthetic methods.

Chemical Reactivity and Functionalization of 2,5 Dibromothiophen 3 Yl Methanol

Transformations at the Bromine Centers

The two bromine atoms on the thiophene (B33073) ring are primary sites for reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions of Bromo Substituents

Direct nucleophilic aromatic substitution on the electron-rich thiophene ring is generally challenging under standard conditions. However, the reactivity can be enhanced through metal-halogen exchange to form more reactive organometallic intermediates. For instance, treatment with strong bases like n-butyllithium can lead to lithiation at one or both bromine positions, creating a nucleophilic carbon center that can then react with various electrophiles. This approach is fundamental to further functionalization but must be carefully controlled to manage selectivity between the two bromine atoms and potential reactions with the hydroxymethyl group. Protecting the alcohol is often a necessary prerequisite for such transformations.

Reductive Elimination of Halogen Atoms

The bromine atoms can be selectively or fully removed through reductive dehalogenation reactions. This process is valuable for synthesizing mono-brominated or completely debrominated thiophene-3-yl-methanol derivatives. Common reagents for this transformation include metals like zinc or magnesium in the presence of an acid, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the extent of dehalogenation.

Modifications of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 3-position of the thiophene ring provides another avenue for synthetic diversification.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (2,5-Dibromothiophen-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed to achieve these transformations. organic-chemistry.org For a selective oxidation to the aldehyde, 2,5-dibromothiophene-3-carbaldehyde, mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used to prevent over-oxidation. organic-chemistry.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will facilitate the complete oxidation of the hydroxymethyl group to a carboxylic acid, yielding 2,5-dibromothiophene-3-carboxylic acid. These derivatives are valuable intermediates for amide bond formation and other carboxylic acid-based transformations.

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagents | Conditions |

| This compound | 2,5-Dibromothiophene-3-carbaldehyde | PCC, CH₂Cl₂ | Room Temperature |

| This compound | 2,5-Dibromothiophene-3-carboxylic acid | KMnO₄, H₂O/acetone | Heat |

Derivatization to Ethers and Esters

The hydroxyl group can be readily converted into ethers and esters through standard synthetic protocols. Etherification, such as the Williamson ether synthesis, involves deprotonation of the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide to form an ether linkage. organic-chemistry.org Reductive etherification offers another pathway for this conversion. nrel.gov

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) in the presence of an acid or base catalyst. These reactions allow for the introduction of a wide array of functional groups, altering the molecule's physical and chemical properties.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the thiophene ring make this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. acs.orgthermofisher.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems often found in materials science and medicinal chemistry. acs.orgthermofisher.comrsc.org The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. thermofisher.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the dibromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgnih.gov It is a widely used method for creating biaryl structures. libretexts.org Depending on the stoichiometry and reaction conditions, either one or both bromine atoms can be substituted. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the dibromothiophene, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. psu.edu

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne as the coupling partner, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgresearchgate.netorganic-chemistry.org It is a highly efficient method for synthesizing alkynyl-substituted thiophenes, which are important precursors for various organic materials. scirp.org Copper-free conditions have also been developed to mitigate issues like alkyne homocoupling. nih.gov

Other Couplings: Other notable cross-coupling reactions applicable to this compound include the Negishi coupling (using organozinc reagents), Kumada coupling (using Grignard reagents), and Heck coupling (using alkenes). thermofisher.comresearchgate.net Each of these reactions offers a unique set of advantages regarding substrate scope and functional group tolerance. thermofisher.com

Table 2: Overview of Cross-Coupling Reactions with this compound

| Coupling Reaction | Organometallic Reagent | Catalyst System | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst, Base | C-C (Aryl, Vinyl) |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C (Aryl, Vinyl, Alkynyl) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst | C-C (Alkynyl) |

| Negishi | R-Zn-X | Pd or Ni catalyst | C-C (Aryl, Vinyl, Alkyl) |

| Kumada | R-Mg-X | Pd or Ni catalyst | C-C (Aryl, Alkyl) |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. wikipedia.org For this compound, this reaction provides a key pathway for introducing new aryl or vinyl substituents at the brominated positions.

A critical aspect of the Suzuki-Miyaura coupling with this compound is the regioselectivity of the reaction. The two bromine atoms are in non-equivalent positions (C2 and C5) relative to the hydroxymethyl group at C3. The electronic and steric environment of each bromine atom influences its reactivity towards the palladium catalyst during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

Generally, in 3-substituted-2,5-dibromothiophenes, the bromine at the C5 position is sterically less hindered and often more reactive towards palladium-catalyzed cross-coupling reactions. However, the directing effect of the hydroxymethyl group can influence this selectivity. Research has shown that under specific reaction conditions, including the choice of palladium catalyst, ligands, and base, a degree of control over which bromine atom reacts can be achieved. For instance, in a related system, the double Suzuki-Miyaura cross-coupling of 2,5-dibromothiophene (B18171) with an isopropenyl-substituted boron derivative has been studied to synthesize 2,5-diisopropenylthiophene, highlighting the potential for sequential or double couplings. nih.gov

| Catalyst System | Coupling Partner | Major Product | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Arylboronic acid | 5-Aryl-2-bromothiophen-3-yl)methanol | organic-chemistry.org |

| Pd₂(dba)₃ / SPhos | Arylboronic acid | Selective coupling at C5 | nih.gov |

This table is illustrative and based on general principles of thiophene chemistry; specific data for this compound may vary based on detailed experimental studies.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of various functional groups. nih.gov When applied to this compound, this allows for the coupling of a wide range of organoboron reagents. These include arylboronic acids, vinylboronic acids, and their corresponding esters. The reaction is compatible with the free hydroxymethyl group, which typically does not interfere with the coupling process, thus avoiding the need for protection and deprotection steps. nih.gov

The scope of the reaction has been expanded to include various substituted aryl and heteroaryl boronic acids, enabling the synthesis of a diverse library of thiophene-based compounds. nih.gov The reaction conditions can be tuned to accommodate electron-rich and electron-deficient coupling partners, as well as sterically hindered substrates. nih.gov

Stille Cross-Coupling Strategies

The Stille cross-coupling reaction offers an alternative method for C-C bond formation, utilizing organotin reagents instead of organoboron compounds. organic-chemistry.orgwikipedia.org This reaction is also catalyzed by palladium and follows a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. wikipedia.org In the context of this compound, Stille coupling can be employed to introduce various organic moieties at the brominated positions. The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the respective organometallic reagent and the desired functional group compatibility. libretexts.org A significant drawback of the Stille reaction is the toxicity associated with organotin compounds. organic-chemistry.org

| Organotin Reagent | Coupling Product | Potential Application | Reference |

| Arylstannane | Aryl-substituted thiophene | Synthesis of biaryl compounds | organic-chemistry.org |

| Vinylstannane | Vinyl-substituted thiophene | Precursors for polymers | wikipedia.org |

| Alkynylstannane | Alkynyl-substituted thiophene | Materials science | youtube.com |

Nickel-Catalyzed Grignard Metathesis (GRIM) Polymerization

This compound can serve as a monomer in the synthesis of regioregular polythiophenes through Nickel-Catalyzed Grignard Metathesis (GRIM) polymerization. nih.govcmu.edu This method is particularly important for producing conductive polymers with well-defined structures and properties. cmu.edu

The process typically involves the treatment of the dibrominated thiophene monomer with a Grignard reagent, leading to a magnesium-halogen exchange. cmu.edu This generates a mixture of regioisomeric thienyl Grignard reagents. researchgate.net The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates a chain-growth polymerization. cmu.edunih.gov Interestingly, studies on similar 3-substituted-2,5-dibromothiophenes have shown that one regioisomer is preferentially incorporated into the polymer chain, leading to a high degree of regioregularity (Head-to-Tail coupling). cmu.eduresearchgate.net This regioregularity is crucial for achieving desirable electronic and optical properties in the resulting polythiophenes. cmu.edu The GRIM method offers advantages such as mild reaction conditions and the ability to control polymer molecular weight. cmu.edu

Electrochemical Cross-Coupling via Thienylzinc Species

Electrochemical methods provide an alternative approach to cross-coupling reactions. In this context, this compound can be converted into a thienylzinc species. This is often achieved by reacting the dibromothiophene with activated zinc (Rieke zinc). The resulting organozinc compound can then undergo nickel-catalyzed cross-coupling reactions. researchgate.net This method, often referred to as the Rieke method, is another powerful tool for the synthesis of regioregular polythiophenes. researchgate.net

Electrochemical techniques can offer advantages in terms of control over the reaction and potentially milder conditions compared to some traditional chemical methods.

Other Significant Organic Transformations

Beyond the major cross-coupling and polymerization reactions, the functional groups on this compound allow for other important organic transformations.

Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. This introduces new functionalities that can be used for further synthetic manipulations, such as imine or amide formation.

Nucleophilic Substitution of Bromine: While less common than cross-coupling, under specific conditions, the bromine atoms can undergo nucleophilic aromatic substitution with strong nucleophiles.

Lithiation: Reaction with organolithium reagents can lead to lithium-halogen exchange, generating a lithiated thiophene species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

These transformations further highlight the utility of this compound as a versatile starting material in the synthesis of complex thiophene derivatives for various applications in materials science and medicinal chemistry.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst. orientjchem.org For this compound, which is a primary alcohol, a direct Knoevenagel condensation is not possible. The reaction first requires the oxidation of the hydroxymethyl group to an aldehyde functionality.

This initial oxidation step converts this compound into 2,5-Dibromo-3-thiophenecarboxaldehyde. This aldehyde is a stable, commercially available intermediate that serves as the direct substrate for the subsequent condensation. sigmaaldrich.com

The 2,5-Dibromo-3-thiophenecarboxaldehyde can then be reacted with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), to yield the corresponding α,β-unsaturated products. These reactions are typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, and can be carried out in various solvents or under solvent-free conditions. researchgate.netlookchem.com The general scheme involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the final condensed product. orientjchem.org

For instance, the reaction of 2,5-Dibromo-3-thiophenecarboxaldehyde with malononitrile, often catalyzed by a small amount of piperidine in a solvent like ethanol (B145695), yields 2-((2,5-Dibromothiophen-3-yl)methylene)malononitrile. Similarly, reaction with ethyl cyanoacetate under similar conditions produces ethyl 2-cyano-3-(2,5-dibromothiophen-3-yl)acrylate. These products are valuable intermediates in the synthesis of more complex heterocyclic systems and materials.

Interactive Data Table: Knoevenagel Condensation of 2,5-Dibromo-3-thiophenecarboxaldehyde

| Active Methylene Compound | Catalyst | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | 2-((2,5-Dibromothiophen-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene | Ethyl 2-cyano-3-(2,5-dibromothiophen-3-yl)acrylate |

| Malonic Acid (Doebner mod.) | Pyridine | Pyridine | (E)-3-(2,5-Dibromothiophen-3-yl)acrylic acid |

| 2,4-Thiazolidinedione | Lemon Juice (Citric Acid) | Solvent-free | 5-((2,5-Dibromothiophen-3-yl)methylene)thiazolidine-2,4-dione |

Vilsmeier Formylation Reactions

The Vilsmeier-Haack reaction (or Vilsmeier formylation) is a method used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. lookchem.comCurrent time information in Bangalore, IN. The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃). These reagents combine to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile in the reaction. researchgate.net

The mechanism proceeds via electrophilic aromatic substitution, where the aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during workup to yield the corresponding aryl aldehyde. lookchem.com A critical requirement for the Vilsmeier-Haack reaction is an electron-rich substrate that is sufficiently nucleophilic to react with the relatively weak electrophile of the Vilsmeier reagent. researchgate.net Aromatic compounds with electron-donating groups, such as anilines, phenols, and electron-rich heterocycles like pyrrole (B145914) and furan, are ideal substrates. researchgate.netlookchem.com

In the case of this compound, the thiophene ring is heavily deactivated by the presence of two strongly electron-withdrawing bromine atoms at the α-positions (C2 and C5). These atoms significantly reduce the electron density of the thiophene ring, making it a very poor nucleophile. Consequently, the ring is not sufficiently activated to participate in electrophilic substitution with the Vilsmeier reagent under standard reaction conditions. The only available position for substitution, C4, is also electronically deactivated.

Due to this pronounced electronic deactivation, the Vilsmeier formylation is not a viable or reported method for the functionalization of this compound or its parent ring system, 2,5-dibromothiophene. Attempts to force the reaction under harsh conditions would likely lead to decomposition or undesired side reactions rather than formylation at the C4 position. Therefore, alternative synthetic strategies must be employed to introduce a formyl group at this position.

Structural Analogs and Functionalized Derivatives of 2,5 Dibromothiophen 3 Yl Methanol

Positional Isomers and Their Comparative Reactivity

(4,5-Dibromothiophen-2-yl)methanol is a structural isomer where the hydroxymethyl group is situated at the 2-position, adjacent to the sulfur atom, and the bromine atoms are at the 4- and 5-positions. The proximity of the hydroxymethyl group to the heteroatom and a bromine atom influences its reactivity.

Synthesis and Reactivity: The synthesis of (4,5-Dibromothiophen-2-yl)methanol can be envisioned through the reduction of the corresponding carboxylic acid or aldehyde. The reactivity of the bromine atoms is pronounced in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. The bromine at the 5-position is generally more susceptible to lithiation or metal-halogen exchange than the one at the 4-position due to the activating effect of the adjacent sulfur atom. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to the aldehyde or carboxylic acid, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.

| Property | Value |

| IUPAC Name | (4,5-Dibromothiophen-2-yl)methanol |

| CAS Number | 773868-55-6 |

| Molecular Formula | C5H4Br2OS |

| Molecular Weight | 271.96 g/mol |

In (3,5-Dibromothiophen-2-yl)methanol, the hydroxymethyl group remains at the 2-position, while the bromine atoms are located at the 3- and 5-positions. This arrangement alters the electronic and steric environment around the functional groups compared to its 4,5-dibromo isomer.

Synthesis and Reactivity: Similar to its isomer, this compound can be synthesized by reducing 3,5-dibromothiophene-2-carboxaldehyde or its corresponding carboxylic acid. The bromine at the 5-position is expected to be more reactive in cross-coupling reactions than the bromine at the 3-position. The electron-withdrawing nature of the bromine atoms deactivates the thiophene (B33073) ring towards electrophilic substitution. The reactivity of the hydroxymethyl group is comparable to that in the 4,5-dibromo isomer, allowing for oxidation and conversion to other functional groups.

| Property | Value |

| IUPAC Name | (3,5-Dibromothiophen-2-yl)methanol |

| CAS Number | Not readily available |

| Molecular Formula | C5H4Br2OS |

| Molecular Weight | 271.96 g/mol |

Comparative Reactivity Analysis:

The primary difference in reactivity between (4,5-Dibromothiophen-2-yl)methanol and (3,5-Dibromothiophen-2-yl)methanol lies in the relative reactivity of the bromine atoms and the susceptibility of the ring to further substitution.

Cross-Coupling Reactions: In both isomers, the bromine atom at the α-position (position 5) is generally more reactive than the bromine at a β-position (position 3 or 4) in palladium-catalyzed cross-coupling reactions. This is a well-established trend in thiophene chemistry.

Electrophilic Aromatic Substitution: The thiophene ring in both isomers is deactivated due to the presence of two electron-withdrawing bromine atoms. However, the deactivating effect would be slightly different based on the positions of the halogens. Any further electrophilic substitution would be challenging and would likely occur at the remaining vacant position, if at all.

Acidity of the Hydroxymethyl Proton: The acidity of the alcohol proton is influenced by the electronic effects of the substituents on the ring. The precise difference in pKa values between the two isomers would require experimental determination but is expected to be minor.

Related Brominated Thiophene Building Blocks

Beyond the isomeric alcohols, several other brominated thiophenes serve as crucial intermediates in the synthesis of functional materials. These building blocks offer versatile handles for constructing more complex thiophene-containing molecules.

2,5-Dibromo-3-methylthiophene (B84023) is a key intermediate where the hydroxymethyl group of the parent compound is replaced by a methyl group. This seemingly small change has a significant impact on the electronic properties and reactivity of the molecule.

Research Findings: The methyl group is an electron-donating group, which can influence the regioselectivity of subsequent reactions. The bromine atoms at the 2- and 5-positions are highly susceptible to metal-halogen exchange followed by reaction with electrophiles, or direct participation in various cross-coupling reactions. Studies have shown that the bromine at the 2-position can be selectively functionalized under certain conditions. This compound is extensively used in the synthesis of conjugated polymers for organic electronics.

| Property | Value |

| IUPAC Name | 2,5-Dibromo-3-methylthiophene |

| CAS Number | 13191-36-1 |

| Molecular Formula | C5H4Br2S |

| Molecular Weight | 255.96 g/mol |

This derivative introduces an additional reactive site through the bromomethyl group. This functionality opens up avenues for a different set of chemical transformations compared to the parent alcohol or the methyl-substituted analog.

Research Findings: The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position. The bromine atoms on the thiophene ring can still participate in cross-coupling reactions, offering a dual mode of reactivity. This trifunctional building block is particularly useful for creating branched or cross-linked polymeric materials. For instance, it can be used in the synthesis of polymers with pendant functional groups.

| Property | Value |

| IUPAC Name | 2,5-Dibromo-3-(bromomethyl)thiophene |

| CAS Number | 13191-37-2 |

| Molecular Formula | C5H3Br3S |

| Molecular Weight | 334.85 g/mol |

The carboxylic acid group at the 3-position provides a versatile handle for derivatization through esterification and amidation reactions, leading to a wide array of functional molecules.

Research Findings: 2,5-Dibromothiophene-3-carboxylic acid can be readily converted to its corresponding esters and amides using standard coupling reagents. These derivatives are important monomers for the synthesis of polyesters and polyamides with thiophene units in the backbone. The electronic properties of the resulting polymers can be tuned by varying the ester or amide side chains. For example, the esterification with long alkyl chains can improve the solubility of the resulting polymers, facilitating their processing for electronic device fabrication.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactions |

| 2,5-Dibromothiophene-3-carboxylic acid | C5H2Br2O2S | 285.94 | Esterification, Amidation, Reduction |

| Methyl 2,5-dibromothiophene-3-carboxylate | C6H4Br2O2S | 300.97 | Saponification, Transesterification |

| Ethyl 2,5-dibromothiophene-3-carboxylate | C7H6Br2O2S | 315.00 | Polymerization, Cross-coupling |

Complex Functionalized Thiophene Systems

(2,5-Dibromothiophen-3-yl)methanol and its closely related analogs serve as versatile building blocks for the synthesis of more complex and functionalized thiophene-based systems. The presence of two bromine atoms at the 2- and 5-positions, which can be selectively addressed, allows for the construction of sophisticated molecular architectures through various cross-coupling methodologies. These systems are integral to the development of advanced materials for electronics, sensing, and biomedical applications.

The conversion of 2,5-dibromo-3-substituted thiophenes into organozinc reagents, or thienylzinc intermediates, is a key strategy for their further functionalization. These intermediates can be prepared effectively through nickel-catalyzed electrochemical reduction in the presence of zinc salts. rsc.org This method provides a pathway to monothienylzinc species, which are valuable for subsequent cross-coupling reactions. rsc.org

| Entry | 3-Substituent Group | Yield (%)° |

| 1 | -H | - |

| 2 | -C₆H₁₃ | 85 |

| 3 | -CH₂O(CH₂)₂OCH₃ | 70 |

| 4 | -CH₂OAc | 60 |

| 5 | -CH₂OH | 50 |

| 6 | -CO₂Et | 80 |

Table 1. Yields for the electrochemical synthesis of various 3-substituted monothienylzinc species from their corresponding 2,5-dibromothiophenes. rsc.org °Yields were calculated from GC experiments using an internal standard.

This compound is a valuable precursor for synthesizing well-defined oligothiophenes and terthiophenes, which are of significant interest for their electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are extensively used to construct these larger conjugated systems. nih.govmdpi.com

In a typical synthetic route, the hydroxyl group of this compound (DBTMeOH) is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. mdpi.com This protected intermediate can then undergo a Suzuki cross-coupling reaction with a suitable thiophene-boronic acid derivative. mdpi.com For instance, coupling with 5-methylthiophene-2-boronic acid pinacol (B44631) ester in the presence of a palladium catalyst like Pd(PPh₃)₄ yields the protected terthiophene. mdpi.com The final step involves the deprotection of the hydroxyl group to afford the desired functionalized terthiophene, such as (5,5′′-dimethyl-[2,2′:5′,2″-terthiophen]-3′-yl)methanol (DM3TMeOH). mdpi.com This modular approach allows for the systematic construction of various oligothiophene scaffolds with tailored properties. mdpi.comunito.it

The Suzuki reaction conditions, including the choice of palladium catalyst, base (e.g., K₃PO₄, Na₂CO₃), and solvent system (e.g., 1,4-dioxane/water), are optimized to achieve high yields of the desired biaryl or oligothiophene products. nih.govnih.gov

| Starting Material | Coupling Partner | Catalyst | Product | Yield |

| 2,5-dibromo-3-hexylthiophene | Aryl-boronic acids | Pd(PPh₃)₄ | 2,5-biaryl-3-hexylthiophenes | Moderate to Good |

| 2,5-dibromothiophene (B18171) | 4-cyanophenylboronic acid | Pd(OAc)₂/PPh₃ | 4,4'-Thiene-2,5-diyldibenzonitrile | 94% |

| TBDMS-protected DBTMeOH | 5-methylthiophene-2-boronic acid pinacol ester | Pd(PPh₃)₄ | TBDMS-protected DM3TMeOH | - |

Table 2. Examples of Suzuki cross-coupling reactions for the synthesis of complex thiophene systems. nih.govmdpi.comnih.gov

Side-chain functionalization of conjugated polymers is a powerful strategy to introduce new functionalities and improve material properties like solubility and processability. ornl.govrsc.org this compound derivatives are key starting materials for creating functional monomers for polymerization. A notable example is the synthesis of an adenine-functionalized dibromothiophene monomer, which can be incorporated into polythiophene backbones. ornl.govrsc.org

The synthesis of the monomer, 9-(6-(2,5-dibromothiophen-3-yl)hexyl)-9H-purine-6-amine (TAd), involves attaching a hexyl linker to the 3-position of the dibromothiophene ring, which is then functionalized with a Boc-protected adenine (B156593) group. ornl.gov This complex monomer can then be copolymerized with other thiophene-based monomers, such as 3,3′,3′′,4′-tetrahexyl-2,2′:5′,2′′-terthiophene (tT4h), using methods like direct arylation polymerization (DArP). ornl.govrsc.org DArP is an environmentally friendly method for synthesizing conjugated polymers. osti.gov

The resulting copolymer, after a quantitative post-polymerization deprotection of the Boc groups, yields a soluble, adenine-bearing alternating copolymer (TAd-tT4h). ornl.govrsc.org The introduction of the adenine functionality has a significant impact on the polymer's properties. Interchain hydrogen bonding between the adenine units enhances polymer packing, leading to a substantial increase in the glass transition temperature (by ~70 °C) compared to an unfunctionalized analogue. ornl.govrsc.org Furthermore, the nucleobase provides strong metal ion binding sites, making the polymer a fluorescent sensor for ions like Cu²⁺. ornl.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Key Feature | Application |

| TAd | tT4h | Direct Arylation Polymerization (DArP) | Adenine functionalization, enhanced interchain H-bonding | Metal-ion sensing |

Table 3. Synthesis of an adenine-functionalized polythiophene via direct arylation polymerization. ornl.govrsc.org

Advanced Characterization and Spectroscopic Elucidation of 2,5 Dibromothiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of (2,5-Dibromothiophen-3-yl)methanol is expected to provide key structural information. The spectrum would reveal the chemical shift, integration, and multiplicity of each unique proton. The aromatic proton on the thiophene (B33073) ring (at the C4 position) would appear as a singlet, with its chemical shift influenced by the adjacent bromo- and hydroxymethyl- substituents. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would also produce a distinct signal, likely a singlet or a doublet if coupled to the hydroxyl proton. The position of this signal would be characteristic of a primary alcohol attached to an aromatic ring. The hydroxyl proton (-OH) would present as a broad or sharp singlet, depending on the solvent and concentration, and its chemical shift can be variable.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbons of the thiophene ring and the one carbon of the hydroxymethyl group. The carbons directly bonded to the bromine atoms (C2 and C5) would appear at a characteristic chemical shift, typically in the range of 110-120 ppm. The substituted carbons of the thiophene ring (C3 and C4) and the methylene carbon would also have distinct resonances. The chemical shift of the methylene carbon would confirm the presence of a primary alcohol functionality.

For comparison, the carbons in the parent 2,5-dibromothiophene (B18171) resonate at approximately 112.9 ppm. In a derivative, 2,3-dibromo-5-(triisopropylsilyl)-thieno[3,2-b]thiophene, the carbon signals of the dibrominated thiophene ring are observed at various positions, including 113.19 and 106.75 ppm. nih.gov

Two-Dimensional (2D) NMR Techniques (e.g., gHMBC)

Two-dimensional (2D) NMR techniques, such as the Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment, are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. A gHMBC spectrum for this compound would show correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the aromatic proton (H4) and the carbons of the thiophene ring (C2, C3, and C5), as well as the methylene carbon. Similarly, the methylene protons would show correlations to the C3 and C4 carbons of the thiophene ring. Such data provides definitive evidence for the substitution pattern of the thiophene ring. While specific gHMBC data for the title compound is not available, it has been used to confirm the structure of related complex terthiophene derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₅H₄Br₂OS, the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). chemicalbook.com The exact mass measurement would allow for the confirmation of the molecular formula. For example, the calculated exact mass is 269.83496 Da. chemicalbook.com

Electron Ionization (EI) mass spectrometry would also provide information about the fragmentation pattern of the molecule, which can further support the proposed structure. Common fragmentation pathways could include the loss of the hydroxyl group, the entire hydroxymethyl group, or one or both bromine atoms. For instance, in the mass spectrum of a related silylated dibromo-thieno[3,2-b]thiophene, the molecular ion peak is observed along with fragments corresponding to the loss of a propyl group. nih.gov

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for assessing its purity.

Column Chromatography: This is a standard method for the purification of organic compounds. For this compound, a silica (B1680970) gel column with a gradient of organic solvents, such as a mixture of petroleum ether and ethyl acetate, would likely be effective. jocpr.com The polarity of the solvent mixture would be optimized to achieve good separation from any starting materials or by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for analytical purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile, could be developed. The compound would be detected by a UV detector, as thiophene derivatives typically absorb UV light.

Gas Chromatography (GC): Given the potential volatility of this compound, gas chromatography could also be a suitable analytical method. A GC equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide information on the purity and molecular weight of the compound.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique would also reveal the crystal packing arrangement. While XRD has been used to confirm the structure of other thiophene derivatives, no published crystal structure for this compound is currently available in the searched literature. researchgate.net

Optoelectronic Characterization via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optoelectronic properties of conjugated polymers derived from this compound. This method measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within the polymer.

The absorption spectra of these polythiophene derivatives typically exhibit distinct bands. A band in the UV region is often attributed to localized π-π* transitions within the aromatic thiophene rings and other side chains, while a second, more prominent band in the visible region corresponds to the π-π* transition of the conjugated polymer backbone. acs.org The position of this main absorption maximum (λ_max) is a key indicator of the effective conjugation length of the polymer; a red shift (shift to longer wavelengths) generally signifies a longer, more planar conjugated system and a smaller optical band gap. nih.gov

For instance, studies on various polythiophene derivatives show that the λ_max can be tuned by altering the polymer structure. acs.org The choice of solvent can also influence the absorption spectrum, as different solvents can promote different polymer conformations. Poor solvents, for example, can induce a more planar conformation, leading to a red-shifted absorption compared to solutions in good solvents. researchgate.net Furthermore, the transition from solution to solid-state films often results in a red shift, indicating increased intermolecular interactions and ordering in the solid state. acs.org This solvatochromism and the changes upon film formation are critical for understanding the material's behavior in a device setting.

| Polymer Derivative Type | Solvent | Absorption Maxima (λ_max) | Reference |

| Polythiophene with phenylene-vinylene side chains | Solution | 380 - 650 nm | acs.org |

| Poly(3-methyltetra(oxyethylene)oxy-4-methylthiophene) (PT1) | Chloroform-methanol (10:90) | ~425 nm, 574 nm | researchgate.net |

| Poly(3-methyltetra(oxyethylene)oxy-4-methylthiophene) (PT1) | Solid State | 574 nm | researchgate.net |

| Polythiophene Nanoparticles | Dimethyl sulphoxide (DMSO) | ~306 nm, 377 nm | researchgate.net |

Morphological Analysis through Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and morphology of polymeric materials derived from this compound. SEM operates by scanning a focused beam of electrons over a sample's surface, generating signals that provide information about the surface's texture, composition, and structure. pressbooks.pubmdpi.com

For polythiophene-based materials, SEM analysis reveals critical details about the film's quality and organization, which directly impact device performance. Researchers use SEM to examine features such as crystallinity, porosity, and the formation of nanostructures. researchgate.netlibretexts.org For example, SEM images can show the presence of microscale islands, lamellar structures, or nanoscale crystallites, indicating the degree of order within the polymer film. researchgate.net In the context of solid-state polymerization of 2,5-dibromothiophene derivatives, SEM analysis has confirmed that the resulting polymers can retain some of the crystalline structure of the original monomers. scientific.netresearchgate.net

| Material | Observed Morphological Features via SEM | Significance | Reference |

| Polythiophene films via SPIAD | Microscale islands, lamellar structures, fractal-like patterns, nanoscale crystallites | Indicates that ion-induced polymerization mediates film morphology. | researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) from solid-state polymerization | Retained partial crystal structure of monomers. | Demonstrates a pathway to ordered polymers without solution processing. | scientific.netresearchgate.net |

| Polythiophene-based proton exchange membranes | Analysis of cross-sectional changes after degradation. | Helps understand the durability and failure mechanisms of the material. | acs.org |

| Thiophene-based hybrid nanostructures | Porous spherical nodules of 50-150 nm in diameter. | The high porosity is beneficial for applications requiring large surface areas. | researchgate.net |

Thermal Stability Investigations using Thermogravimetric Analysis (TGA)

For polymers intended for use in organic electronics, high thermal stability is essential to ensure long-term operational reliability, as devices can experience significant temperature fluctuations. TGA curves for polythiophene derivatives typically show a decomposition temperature (often denoted as Td), which is the temperature at which significant weight loss begins. For many functionalized polythiophenes, this temperature is well above 250°C, indicating good thermal stability. acs.orgacs.org For example, TGA has been used to show that polymers derived from the solid-state polymerization of 2,5-dibromo-3,4-ethylenedioxythiophene (a related derivative) exhibit high thermal stability. scientific.net The TGA data can also reveal the influence of different side chains or structural modifications on the polymer's stability. researchgate.net

| Polymer System | Decomposition Temperature (Td, at 10% weight loss) | Atmosphere | Reference |

| Thiophene-functionalized semifluorinated polytriazoles (THFTSH-XX) | 253–274 °C | Not Specified | acs.org |

| Photopolymerized Coordination Polymers (CP-1P/CP-2P) | 430–440 °C | Not Specified | acs.org |

| Thienothiophene-Based Copolymers | >350 °C | Nitrogen | researchgate.net |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) from DBEDOT | High thermal stability | Not Specified | scientific.netresearchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. sepscience.comcampoly.com This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores and have a longer retention time. youtube.com

The results from GPC analysis provide crucial information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). campoly.com These parameters are fundamental as they significantly influence the polymer's physical properties, such as solubility, viscosity, and mechanical strength, as well as its performance in electronic devices. A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving consistent and predictable material properties. The choice of solvent (mobile phase) is critical and must be compatible with the polymer being analyzed; for polythiophenes and related polymers, solvents like tetrahydrofuran (B95107) (THF) or high-temperature solvents like chlorobenzene (B131634) may be used. unt.eduazom.com

| Polymer Type | Number-Average Molecular Weight (Mn) ( kg/mol ) | Polydispersity Index (PDI) | Notes | Reference |

| Statistical Copolymers of Thiophene and Selenophene | > 30 | Not specified, but generally controlled | Synthesized via PEPPSI-IPent catalyst system. | rsc.org |

| Thiol-Acrylate Photopolymers | Varies with thiol concentration | Decreases with increasing thiol concentration | GPC used to analyze degradation products. | nih.gov |

| General Polythiophenes | Not specified | Broad distribution can indicate a wide range of molecular weights. | UV-Vis spectra can sometimes infer broadness of distribution. | dtic.mil |

| Polyamide (example) | Varies | Varies | Analysis often requires specialized solvents like HFIP. | bgb-info.com |

Theoretical and Computational Studies of 2,5 Dibromothiophen 3 Yl Methanol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2,5-Dibromothiophen-3-yl)methanol, DFT calculations can elucidate its fundamental electronic properties and predict how it will interact with light.

Electronic Structure Analysis (HOMO/LUMO Orbital Energy and Distribution)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity and its potential applications in organic electronics.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

For thiophene-based compounds, the HOMO is typically a π-orbital delocalized over the thiophene (B33073) ring, and the LUMO is a π*-orbital. In this compound, the presence of bromine atoms and the methanol (B129727) group influences the energy levels and distribution of these orbitals. The electron-withdrawing nature of the bromine atoms is expected to lower both the HOMO and LUMO energy levels, while the methanol group can participate in hydrogen bonding, further affecting the electronic landscape.

Theoretical calculations for similar brominated thiophene derivatives have shown that the HOMO-LUMO energy gap can be in the range of 4 to 5 eV. researchgate.net For instance, a study on (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one reported a HOMO-LUMO energy gap of 4.1778 eV. researchgate.net This value provides an estimate for the electronic stability and potential for charge transfer within the molecule.

Table 1: Theoretical Electronic Properties of a Related Brominated Thiophene Derivative

| Property | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | 4.1778 researchgate.net |

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the thiophene ring, C-S stretching, and C-Br stretches. For example, in methanol, a C-O stretch is calculated to occur around 1112.64 cm⁻¹, which corresponds to an experimental vibration at 1030 cm⁻¹. uwosh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT methods. These calculations help in the assignment of experimental NMR signals to specific atoms in the molecule. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the signals of the thiophene ring protons were observed in the region of δ = 7.06−7.33 ppm. semanticscholar.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Mechanistic Investigations of Reaction Pathways

Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for different possible pathways. This information is crucial for optimizing reaction conditions and understanding the selectivity of a reaction.

For instance, DFT calculations have been used to study the dissociation of methanol on catalyst surfaces, providing insights into the energy profiles for various reaction intermediates and transition states. researchgate.netnih.govrsc.org Similar approaches could be applied to understand the reactions of this compound, such as its oxidation, esterification, or its participation in cross-coupling reactions to form more complex thiophene-based polymers and materials. The calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. rsc.org

Simulation of Supramolecular Interactions and Self-Assembly

The ability of molecules to self-assemble into ordered structures is fundamental to materials science and nanotechnology. This compound possesses functional groups capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, which can direct its self-assembly.

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Hydrogen Bonding: The hydroxyl group (-OH) of the methanol substituent is a classic hydrogen bond donor and acceptor. This allows this compound molecules to form intermolecular hydrogen bonds with each other or with other molecules, leading to the formation of chains, sheets, or more complex three-dimensional networks. Computational studies can quantify the strength of these hydrogen bonds and predict the geometry of the resulting assemblies. For example, studies on other alcohol-containing thiophene derivatives have highlighted the significant role of hydrogen bonding in their crystal packing and self-organization. nih.gov

Pi-Stacking Interactions: The aromatic thiophene ring can participate in π-stacking interactions, where the π-orbitals of adjacent rings overlap. These interactions are crucial in the packing of many organic semiconductor materials. DFT calculations can determine the optimal geometry (e.g., parallel-displaced or T-shaped) and the binding energy of π-stacked dimers or larger aggregates of this compound. The interplay between hydrogen bonding and π-stacking can lead to complex and well-defined supramolecular architectures. nih.govresearchgate.netresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

For a molecule like this compound, Hirshfeld surface analysis would provide a detailed picture of the various intermolecular contacts, including:

H···Br contacts: Interactions involving the bromine atoms.

H···H contacts: Generally the most abundant contacts. researchgate.net

C···H contacts: Indicative of C-H···π interactions. researchgate.net

O···H contacts: Corresponding to hydrogen bonds.

S···H contacts: Interactions involving the sulfur atom of the thiophene ring. semanticscholar.org

The analysis generates a 2D "fingerprint" plot that summarizes the intermolecular contacts, with different regions of the plot corresponding to different types of interactions. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For instance, in a similar brominated indole (B1671886) derivative, H···O/O···H contacts contributed 24.3% and Br···H/H···Br contacts contributed 16.8% to the Hirshfeld surface. researchgate.net

Applications in Advanced Materials and Organic Electronics Research

Monomeric Units for Conjugated Polymer Synthesis

The primary application of (2,5-Dibromothiophen-3-yl)methanol and its derivatives is as a monomeric unit for the synthesis of π-conjugated polymers. The bromine atoms are excellent leaving groups for various cross-coupling polymerization reactions, while the hydroxymethyl side group can be used to tune the polymer's physical and electronic properties.

The synthesis of regioregular poly(3-substituted)thiophenes is crucial for achieving high-performance organic electronic devices. Regioregularity refers to the consistent head-to-tail (HT) coupling of the thiophene (B33073) units in the polymer chain. mdpi.com This controlled arrangement minimizes steric hindrance between adjacent side chains, allowing the polymer backbone to adopt a more planar conformation. mdpi.com This planarity enhances π-orbital overlap along the chain, leading to higher charge carrier mobility and improved optical properties. mdpi.com

Monomers like 2,5-dibromo-3-alkylthiophenes are key precursors in achieving high regioregularity. mdpi.comnih.gov The Grignard Metathesis (GRIM) polymerization is a widely adopted method that utilizes these monomers. nih.govacs.org In this process, the 2,5-dibromo-3-substituted thiophene is treated with a Grignard reagent, leading to a magnesium-bromine exchange. Subsequent polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl2, results in poly(3-substituted)thiophenes with a high percentage of HT linkages, often exceeding 95%. nih.govacs.org The functional -CH₂OH group in this compound can be protected or modified prior to polymerization to prevent interference with the Grignard reagent, and then deprotected to yield a functionalized, regioregular polythiophene.

| Polymerization Method | Typical Catalyst | Key Features | Resulting Regioregularity |

|---|---|---|---|

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | Room temperature synthesis, large-scale production, uses Grignard reagents for metal-halogen exchange. mdpi.comnih.gov | >95% HT nih.govacs.org |

| Rieke Zinc Method | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Uses highly reactive Rieke Zinc (Zn*) for selective oxidative addition to the dibromothiophene. rsc.org | Up to 99% HT rsc.org |

| Stille Coupling | Pd(PPh₃)₄ | Involves the coupling of an organotin compound with an organohalide. | Can produce regioregular polymers, but requires synthesis of organotin monomers. |

| Suzuki Coupling | Pd(PPh₃)₄ | Coupling of an organoboron compound with an organohalide. rsc.org | Versatile for creating various copolymers and functionalized materials. rsc.org |

While this compound is not a direct precursor for Poly(3,4-ethylenedioxythiophene) (PEDOT), the synthetic strategies used for its polymerization are highly relevant. The synthesis of PEDOT often starts from 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), a structurally related dibrominated thiophene monomer. amazonaws.com Solid-state polymerization of DBEDOT can produce PEDOT, a highly stable and conductive polymer that is a benchmark material in organic electronics. amazonaws.comnih.gov

The hydroxymethyl group on this compound provides a route to synthesize PEDOT analogs with tailored functionality. For instance, the hydroxyl group can be used as an anchor point to attach other chemical moieties or to influence the polymer's solubility and processing characteristics. mdpi.com This allows for the creation of new conducting polymers with properties designed for specific applications, such as biosensors or bioelectronic interfaces, where the functionality can interact with biological systems or improve the material's biocompatibility. nih.gov

The chemical structure of the monomer unit directly influences the resulting polymer's ability to self-assemble into ordered nanostructures, which is critical for device performance. The regioregularity achieved through the polymerization of monomers like this compound is the first step in controlling this nanostructure. mdpi.com The functional side group also plays a crucial role. The -CH₂OH group can participate in hydrogen bonding, which can direct the inter-chain packing and self-assembly of the polymer chains in the solid state. This can lead to the formation of well-ordered lamellar structures or π-stacked aggregates that facilitate efficient charge transport. By modifying this functional group, researchers can precisely control the intermolecular forces and, consequently, the thin-film morphology and nanostructure of the resulting polymer.

Precursors for Functional Organic Semiconductors

Polymers derived from this compound are functional organic semiconductors. The conjugated polythiophene backbone provides the pathway for charge transport, making these materials suitable for active layers in various electronic devices. The introduction of the hydroxymethyl group allows for fine-tuning of the semiconductor's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing the injection and transport of charge carriers (holes or electrons) and for matching the energy levels of other materials within a device, such as electrodes or other semiconductor layers.

These functional polythiophenes have been investigated for use in:

Organic Thin-Film Transistors (OTFTs): Where high charge carrier mobility is essential for switching speed and performance. researchgate.net

Organic Photovoltaics (OPVs): Where the polymer acts as the electron donor, and its energy levels and morphology are critical for efficient light absorption and charge separation.

Organic Light-Emitting Diodes (OLEDs): Where the material can serve as a hole-transporting layer or as the emissive layer itself, with the functional group influencing the emission color and efficiency.

Integration into Hybrid Materials and Nanocrystal Ligand Systems

The functional nature of this compound makes it an excellent candidate for integration into hybrid organic-inorganic materials. The hydroxymethyl group can be chemically converted into other functional groups, such as a thiol (-SH), which can act as a strong anchoring group for inorganic nanoparticles and surfaces.

Thiophene-based ligands are increasingly used to passivate surface defects on semiconductor nanocrystals, such as perovskite quantum dots (QDs) and CdSe QDs. nih.govacs.org The sulfur atom in the thiophene ring can coordinate with uncoordinated metal ions (e.g., Pb²⁺) on the nanocrystal surface, which enhances photoluminescence quantum yield and improves the material's stability. nih.gov The conjugated nature of the thiophene ring can also facilitate charge injection and transport between the nanocrystals. acs.org

By modifying this compound, it can be transformed into a multifunctional ligand. For example, conversion of the -CH₂OH group to a thiol would create a strong binding site, while the dibromo-positions could be used to polymerize or attach the ligand-nanocrystal composite into a larger matrix, creating a functional hybrid material for applications in LEDs and solar cells. mdpi.comacs.org

| Nanomaterial System | Role of Thiophene Ligand | Resulting Improvement | Relevant Research Focus |

|---|---|---|---|

| Perovskite Quantum Dots (QDs) | Passivates surface defects by coordinating with surface Pb²⁺ ions. nih.govacs.org | Increased photoluminescence quantum yield (PLQY) and stability. nih.gov | High-efficiency LEDs. acs.org |

| CdSe/CdS QDs | Acts as a capping layer to mediate energy and charge transfer processes. acs.org | Enhanced charge transport and injection in devices. acs.org | Quantum Dot LEDs (QLEDs). acs.org |

| Perovskite Solar Cells | Used as an additive to regulate crystallization and improve film quality. nih.gov | Increased power conversion efficiency (PCE) and operational stability. nih.gov | Ambient-air-processed solar cells. nih.gov |

| Gold Nanoparticles (AuNPs) | The thiol derivative acts as a strong anchor to the gold surface for functionalization. nih.gov | Creates stable, functionalized nanoparticles for sensing or catalysis. cd-bioparticles.com | Biomedical applications and catalysis. nih.gov |

Construction of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, higher-order structures. The hydroxymethyl group of this compound is capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (from the oxygen lone pairs). This property has been exploited in the construction of supramolecular assemblies.

Research has shown that this compound can be used to synthesize more complex molecules, such as terthiophene derivatives, which then self-assemble into intricate structures directed by weak hydrogen bonds. rsc.org For example, it has been used as a precursor to synthesize (5,5′′-dimethyl-[2,2′:5′,2″-terthiophen]-3′-yl)methanol. This molecule, when co-crystallized with other compounds like 4,4′-bipyridine, forms hydrogen-bonded cocrystals, demonstrating how the functional group can be used to direct molecular organization in the solid state. rsc.org This control over molecular packing is fundamental for developing crystalline organic materials with tailored electronic and photonic properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigms

The synthesis of (2,5-Dibromothiophen-3-yl)methanol typically originates from 3-thiophenemethanol (B153581). jocpr.com The process involves the direct bromination of the thiophene (B33073) ring at the 2 and 5 positions. A common and effective method utilizes N-bromosuccinimide (NBS) in a suitable organic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to achieve high yields. jocpr.com An alternative approach involves the etherification of 3-thiophenemethanol followed by bromination, which can offer an environmentally friendlier route. jocpr.com